molecular formula C11H20BrNO3 B6165141 tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate CAS No. 2000852-61-7

tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate

Cat. No.: B6165141
CAS No.: 2000852-61-7
M. Wt: 294.2
InChI Key:
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Description

tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate: is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a methoxy group attached to a pyrrolidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Methoxylation: The methoxy group can be introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Esterification: The tert-butyl ester group can be introduced through an esterification reaction using tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromomethyl group in tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups involved.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the ester group.

Major Products Formed:

    Substitution Products: Various substituted pyrrolidine derivatives.

    Oxidation Products: Oxidized derivatives with functional groups such as aldehydes or carboxylic acids.

    Reduction Products: Reduced derivatives with functional groups such as alcohols.

    Hydrolysis Products: Carboxylic acids and alcohols.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: tert-Butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can be employed in catalytic reactions to facilitate the formation of specific products.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

    Agrochemicals: It may be utilized in the synthesis of agrochemical products such as pesticides and herbicides.

Mechanism of Action

The mechanism of action of tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate depends on its specific application

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.

    Receptor Binding: The compound can bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Chemical Reactivity: Its functional groups can participate in chemical reactions that alter the structure and function of biomolecules.

Comparison with Similar Compounds

  • tert-Butyl 3-(chloromethyl)-3-methoxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(iodomethyl)-3-methoxypyrrolidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

Comparison:

  • Reactivity: The bromomethyl group in tert-butyl 3-(bromomethyl)-3-methoxypyrrolidine-1-carboxylate is more reactive in nucleophilic substitution reactions compared to the chloromethyl and iodomethyl analogs.
  • Stability: The compound’s stability may vary depending on the nature of the halogen or functional group attached to the pyrrolidine ring.
  • Applications: While all these compounds can be used as synthetic intermediates, their specific applications may differ based on their reactivity and stability.

Properties

CAS No.

2000852-61-7

Molecular Formula

C11H20BrNO3

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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